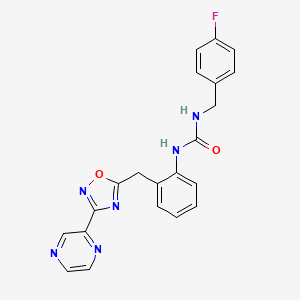
1-(4-Fluorobenzyl)-3-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Fluorobenzyl)-3-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea is a useful research compound. Its molecular formula is C21H17FN6O2 and its molecular weight is 404.405. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 1-(4-Fluorobenzyl)-3-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea , identified by its CAS number 1798019-27-8 , is a novel synthetic molecule that has garnered interest for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, biological testing results, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C21H17FN6O2, with a molecular weight of 404.4 g/mol . The structure features a 1,2,4-oxadiazole ring, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| CAS Number | 1798019-27-8 |
| Molecular Formula | C21H17FN6O2 |
| Molecular Weight | 404.4 g/mol |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of oxadiazole derivatives. For instance, compounds featuring the 1,3,4-oxadiazole core have demonstrated significant activity against various bacterial strains. A study indicated that derivatives with this structure exhibited better efficacy against gram-positive bacteria compared to gram-negative ones .
In vitro tests have shown that the synthesized derivatives can inhibit bacterial growth effectively:
- Bacillus cereus
- Bacillus thuringiensis
These findings suggest that modifications to the oxadiazole ring can enhance antibacterial properties.
Anticancer Activity
The anticancer properties of This compound have also been explored. In one study involving various cancer cell lines (e.g., HCT116, MCF7, HUH7), certain derivatives exhibited promising cytotoxicity profiles. Notably, some compounds showed IC50 values lower than 5-Fluorouracil (5-FU) , a common chemotherapeutic agent .
The proposed mechanism for the anticancer activity involves the inhibition of thymidylate synthase (TS), an enzyme crucial for DNA synthesis. Compounds targeting TS have shown IC50 values ranging from 0.47 to 1.4 µM , indicating strong inhibitory potential .
Synthesis and Testing
A series of experiments were conducted to synthesize various derivatives of the target compound using established organic synthesis techniques. The resulting compounds were subjected to:
- Antimicrobial assays : Utilizing disc diffusion methods to assess efficacy against selected bacterial strains.
- Cytotoxicity assays : Employing the NCI-60 sulforhodamine B assay to evaluate effects on cancer cell lines.
Results Summary
| Compound | Target Bacteria | IC50 (µM) | Activity Type |
|---|---|---|---|
| Compound 5d | Bacillus cereus | 10.1 | Antibacterial |
| Compound 5e | HUH7 (Liver Cancer) | 18.78 | Anticancer |
| Compound 5g | Bacillus thuringiensis | 15.0 | Antibacterial |
These results underscore the potential of This compound as a candidate for further development in antimicrobial and anticancer therapies.
Propriétés
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-[2-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN6O2/c22-16-7-5-14(6-8-16)12-25-21(29)26-17-4-2-1-3-15(17)11-19-27-20(28-30-19)18-13-23-9-10-24-18/h1-10,13H,11-12H2,(H2,25,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLNKBKBGJNPNBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NC(=NO2)C3=NC=CN=C3)NC(=O)NCC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














